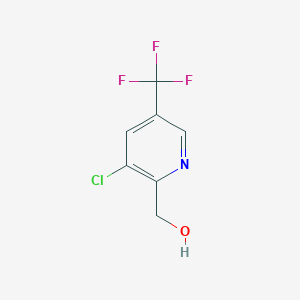

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPVRQMKHNSMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650745 | |

| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033463-31-8 | |

| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Section 1: Core Compound Identification and Physicochemical Properties

An In-depth Technical Guide to (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal and agrochemical research. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, synthetic routes, reactivity, and critical safety protocols, offering field-proven insights for its effective application in research and development.

This compound is a substituted pyridine derivative valued for the unique electronic properties conferred by its trifluoromethyl and chloro substituents. These groups are instrumental in modulating the lipophilicity, metabolic stability, and binding affinities of larger molecules, making this compound a strategic intermediate in drug design.[1]

The definitive Chemical Abstracts Service (CAS) number for this compound is 1033463-31-8 .[2][3][4]

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

| CAS Number | 1033463-31-8 | [2][3][4] |

| Molecular Formula | C₇H₅ClF₃NO | [2][4][] |

| Molecular Weight | 211.57 g/mol | [2][] |

| IUPAC Name | [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | [] |

| Synonyms | [3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanol; 3-Chloro-2-(hydroxymethyl)-5-(trifluoromethyl)pyridine | [2][3] |

| Appearance | Solid (typical) | [3] |

| Purity | Typically >95-98% for commercial grades | [3][] |

| InChI | InChI=1S/C7H5ClF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 | [2][3][] |

| InChIKey | GJPVRQMKHNSMCO-UHFFFAOYSA-N | [2][3][] |

| Canonical SMILES | C1=C(C=NC(=C1Cl)CO)C(F)(F)F | [2][] |

| Solubility | Slightly soluble in water (6.6 g/L at 25 °C) | [2] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the functionalization of a pre-formed trifluoromethylpyridine ring. A common and logical synthetic strategy relies on the reduction of the corresponding carboxylic acid or aldehyde, which are accessible from established precursors like 2,3-dichloro-5-(trichloromethyl)pyridine.

The trifluoromethyl group is generally introduced early in the synthetic sequence via a halogen exchange (HALEX) reaction, often by treating a trichloromethyl group with a fluorine source like anhydrous hydrogen fluoride.[6][7] The subsequent chlorination of the pyridine ring provides the necessary substitution pattern. The final step, the reduction of a carbonyl group at the 2-position to the primary alcohol, can be achieved using standard reducing agents.

Caption: Plausible synthetic workflow for the target compound.

Causality in Synthesis:

-

Fluorination First: The harsh conditions required for converting a -CCl₃ group to a -CF₃ group necessitate this step being performed early to avoid decomposition of more sensitive functional groups like the hydroxymethyl group.[6]

-

Selective Reduction: The choice of a mild reducing agent like sodium borohydride is critical to selectively reduce the aldehyde or ester at the 2-position without affecting the chloro or trifluoromethyl substituents on the aromatic ring.

Section 3: Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a privileged structure in modern chemistry. The incorporation of a -CF₃ group can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism.[1] Furthermore, its strong electron-withdrawing nature alters the pKa of the pyridine nitrogen, influencing receptor binding and pharmacokinetic properties.

This compound serves as a versatile building block for introducing this valuable moiety. The primary alcohol handle allows for straightforward chemical modifications, including:

-

Esterification or Etherification: To connect to other parts of a target molecule.

-

Oxidation: To form the corresponding aldehyde or carboxylic acid for amide coupling or other transformations.

-

Conversion to a Leaving Group: Halogenation (e.g., with SOCl₂) to facilitate nucleophilic substitution reactions.

This compound and its derivatives are key intermediates in the synthesis of high-efficacy insecticides, fungicides, and herbicides.[7] In pharmaceuticals, similar structures are integral to drugs targeting a wide range of diseases, underscoring the importance of this chemical class.[8]

Section 4: Reactivity Profile and Experimental Workflow

The reactivity of this compound is dictated by its three key functional components: the hydroxymethyl group, the chloro-substituent, and the trifluoromethylated pyridine ring.

Caption: Key reaction pathways for the title compound.

Expert Insights on Reactivity:

-

Hydroxymethyl Group: This is the most reactive site for many transformations. Standard alcohol chemistry applies, but reaction conditions should be chosen carefully to avoid side reactions on the electron-deficient pyridine ring.

-

Chloro Group: The chlorine atom is deactivated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the adjacent nitrogen and the trifluoromethyl group. However, substitution can be achieved under more forcing conditions.

-

Pyridine Ring: The ring is electron-deficient and generally resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly by strong nucleophiles.

Section 5: Self-Validating Safety Protocol and Handling

Handling halogenated and trifluoromethylated organic compounds requires strict adherence to safety protocols. The following workflow is based on established best practices for related chemical structures and is designed as a self-validating system to minimize exposure and risk.[9][10][11]

Step-by-Step Laboratory Handling Protocol:

-

Pre-Handling Assessment & Preparation:

-

Obtain and thoroughly review the Safety Data Sheet (SDS) for this or a closely related compound.[9]

-

Ensure a chemical fume hood is operational and certified.

-

Verify that an eyewash station and safety shower are unobstructed and in close proximity to the workstation.[12]

-

Prepare all necessary glassware and reagents before retrieving the compound from storage.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9][10]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any defects before use.

-

Body Protection: Wear a flame-retardant lab coat. Ensure it is fully buttoned.

-

Respiratory Protection: Use only in a well-ventilated area, such as a fume hood.[11] If there is a risk of generating dust or aerosols and ventilation is inadequate, use a NIOSH/MSHA or EN 149 approved respirator.[9][12]

-

-

Chemical Handling & Dispensing:

-

Conduct all manipulations of the solid compound within the fume hood to prevent inhalation of dust.

-

Use spark-proof tools and avoid proximity to open flames or hot surfaces.[10]

-

If making a solution, add the solid to the solvent slowly to control any potential exothermic processes.

-

Keep the container tightly closed when not in use.

-

-

Spill & Emergency Response:

-

Minor Spill: For a small spill within the fume hood, absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and label for hazardous waste disposal.[10][11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[9][12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

-

-

Storage & Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[9][10] Some related compounds are light-sensitive and may require refrigeration.[9]

-

Disposal: Dispose of waste contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[12][13]

-

Caption: A structured workflow for the safe handling of the compound.

References

- Google Patents. "CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine".

- Google Patents. "EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines".

-

Naximall. "this compound". Available at: [Link]

-

ACS Publications. "Asymmetric Hydrogen Atom Transfer". Available at: [Link]

-

ALFA CHEMICAL. "Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine". Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities". Available at: [Link]

-

PubMed Central. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review". Available at: [Link]

-

PubChemLite. "[5-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol". Available at: [Link]

- Google Patents. "WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine".

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Chloro-5-(trifluoromethyl)-2-pyridinemethanol [cymitquimica.com]

- 4. This compound [chemicalbook.com]

- 6. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 7. alfa-chemical.com [alfa-chemical.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol is a key heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. The strategic incorporation of both a chloro and a trifluoromethyl group on the pyridine ring significantly influences its physicochemical properties and biological activity. The trifluoromethyl moiety is well-regarded for its ability to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making it a prized substituent in modern drug design.[1][2] This guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound, offering field-proven insights for its application in research and development.

Introduction: The Significance of Trifluoromethylpyridines

Pyridine derivatives are fundamental scaffolds in a vast array of pharmaceuticals and agrochemicals.[3] The introduction of a trifluoromethyl (-CF3) group can dramatically alter the electronic properties of the pyridine ring, enhancing its utility in drug discovery. The strong electron-withdrawing nature of the -CF3 group can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets. Furthermore, the metabolic stability of molecules is often improved, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[1] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, with its hydroxyl group providing a convenient handle for further chemical modifications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1033463-31-8 | [3] |

| Molecular Formula | C₇H₅ClF₃NO | [3] |

| Molecular Weight | 211.57 g/mol | [3] |

| Appearance | Solid (predicted) | [4] |

| Solubility | Sparingly soluble in water (6.6 g/L at 25°C, predicted) | [3] |

| InChI Key | GJPVRQMKHNSMCO-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Formylation of 2,3-dichloro-5-(trifluoromethyl)pyridine

This step involves a selective ortho-lithiation followed by quenching with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. The choice of n-butyllithium (n-BuLi) as the base is critical for achieving regioselective deprotonation at the C2 position, which is activated by the adjacent chloro and trifluoromethyl groups.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M).

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred for an additional 2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde, is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Reduction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde

The resulting aldehyde is then reduced to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.[7]

-

Reaction Setup: To a solution of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde (1.0 eq) in methanol (0.3 M) in a round-bottom flask equipped with a magnetic stirrer, the reaction is cooled to 0 °C in an ice bath.

-

Reduction: Sodium borohydride (1.2 eq) is added portion-wise over 15 minutes. The reaction mixture is then stirred at room temperature for 1 hour, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The final product, this compound, is obtained as a solid and can be further purified by recrystallization if necessary.

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the molecular structure of this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons. The two aromatic protons on the pyridine ring will appear as doublets due to coupling with each other. The methylene protons adjacent to the hydroxyl group will likely appear as a singlet, which may exchange with D₂O, and the hydroxyl proton will also be a singlet, the chemical shift of which can be concentration-dependent. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be characteristic of a substituted pyridine ring.[8][9]

-

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, providing direct evidence for its presence.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): Under EI conditions, the molecule is expected to show a prominent molecular ion peak (M⁺). Common fragmentation pathways for benzyl alcohol derivatives include the loss of a hydroxyl radical (·OH) or the entire hydroxymethyl group (·CH₂OH).[10] The fragmentation pattern will also be influenced by the chloro and trifluoromethyl substituents.

A proposed fragmentation pathway is illustrated below:

Caption: Predicted major fragmentation pathways in EI-MS.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. While no crystal structure for the title compound is currently publicly available, data for the closely related 3-chloro-5-(trifluoromethyl)pyridin-2-amine has been reported, providing insights into the expected bond lengths and angles of the substituted pyridine ring.

Applications in Drug Discovery and Agrochemical Research

The this compound scaffold is of significant interest in the design of novel bioactive molecules.

-

Medicinal Chemistry: The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. Its incorporation can lead to enhanced binding to target proteins, improved metabolic stability, and increased cell membrane permeability. The hydroxyl group of the title compound provides a reactive site for the introduction of various pharmacophores through ether or ester linkages, enabling the generation of libraries of compounds for high-throughput screening.[1][2]

-

Agrochemicals: Many successful pesticides and herbicides contain the trifluoromethylpyridine moiety.[3] This structural motif has been shown to impart potent insecticidal, fungicidal, and herbicidal activities. This compound can serve as a key starting material for the synthesis of new agrochemicals with potentially improved efficacy and environmental profiles.

The general workflow for utilizing this building block in a drug discovery program is outlined below:

Caption: Application in a typical drug discovery pipeline.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in medicine and agriculture. Its unique substitution pattern imparts desirable physicochemical properties that are highly sought after in the design of bioactive molecules. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their research endeavors, paving the way for the discovery of next-generation pharmaceuticals and agrochemicals.

References

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]

-

PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

PubMed. (n.d.). Preparation of trifluoromethylpyridine libraries. Retrieved from [Link]

-

Supporting Information. (n.d.). 2. Retrieved from [Link]

-

NIST. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

European Patent Office. (n.d.). Preparation of \trifluoromethyl\pyridines. Retrieved from [Link]

- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

-

ScienceDirect. (n.d.). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalchemmall.com [globalchemmall.com]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 10. Benzyl alcohol [webbook.nist.gov]

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol physical and chemical properties

An In-depth Technical Guide to (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of this compound, a key fluorinated pyridine intermediate. Designed for researchers, medicinal chemists, and drug development scientists, this guide synthesizes its core physicochemical properties, discusses its structural significance, outlines its applications as a strategic building block in modern synthesis, and provides essential safety protocols. The strategic placement of chloro, trifluoromethyl, and methanol functional groups makes this compound a highly valuable scaffold for developing novel therapeutic agents and advanced materials.

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are indispensable tools for optimizing drug candidates. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into a pyridine scaffold can profoundly enhance a molecule's pharmacological profile.[1][2] this compound is a prime example of a building block designed to leverage these benefits.

The trifluoromethyl group is a powerful electron-withdrawing group that can increase metabolic stability by blocking potential sites of oxidation, enhance lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups, thereby improving binding affinity to target proteins.[1][2] The chloro substituent provides an additional site for synthetic modification through cross-coupling reactions, while the primary alcohol (methanol group) offers a versatile handle for esterification, etherification, or oxidation to introduce further complexity. This guide delves into the specific properties of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Chemical Identity and Molecular Structure

The unique arrangement of functional groups on the pyridine ring defines the reactivity and utility of this compound.

Caption: Figure 1: 2D structure of this compound.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 1033463-31-8 | [3][4][5] |

| Molecular Formula | C₇H₅ClF₃NO | [3][5][] |

| IUPAC Name | [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol | [] |

| Synonyms | 3-Chloro-2-(hydroxymethyl)-5-(trifluoromethyl)pyridine, (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-methanol | [3][4] |

| InChI | InChI=1S/C7H5ClF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 | [3][4][] |

| InChI Key | GJPVRQMKHNSMCO-UHFFFAOYSA-N | [3][4][] |

| Canonical SMILES | C1=C(C=NC(=C1Cl)CO)C(F)(F)F |[3][] |

Physicochemical and Computed Properties

The physical properties of a compound dictate its handling, storage, and application in experimental settings. The data below has been aggregated from various chemical suppliers and databases.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 211.57 g/mol | [5][][7] |

| Exact Mass | 211.001176 g/mol | [3] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95-98% | [4][] |

| Solubility | Sparingly soluble in water (6.6 g/L at 25 °C) | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 (N, O, F) | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 33.1 Ų | [3] |

| XLogP3-AA | 1.5 |[3] |

The moderate lipophilicity, indicated by an XLogP3 value of 1.5, is a direct result of the balance between the polar alcohol and pyridine nitrogen and the lipophilic trifluoromethyl and chloro groups. This balance is often a desirable starting point in drug design, allowing for sufficient aqueous solubility for handling while favoring passage across biological membranes.

Synthesis, Reactivity, and Application in Drug Discovery

This compound is not typically a final product but rather a crucial intermediate. Its synthesis logically follows from the modification of more common pyridine precursors.

Caption: Figure 2: A conceptual workflow illustrating the synthesis of the title compound via reduction and its subsequent use in key derivatization reactions.

Causality in Synthesis and Reactivity:

-

Synthesis: The most direct synthetic route involves the reduction of the corresponding carboxylic acid or ester (3-chloro-5-(trifluoromethyl)picolinic acid/ester). This is a standard and reliable transformation in organic chemistry, making the alcohol readily accessible from its oxidized precursors.

-

Reactivity of the Hydroxyl Group: The primary alcohol is a versatile functional handle. It can be easily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of derivatives. Alternatively, it can undergo O-alkylation to form ethers or acylation to form esters, allowing for the attachment of diverse side chains to probe structure-activity relationships (SAR).

-

Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, a condition further amplified by the potent electron-withdrawing effects of both the chloro and trifluoromethyl groups. This electronic profile makes the ring susceptible to nucleophilic aromatic substitution, although the primary sites of reactivity are influenced by all substituents. The chloro atom itself is a prime site for displacement or, more commonly, participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C or C-N bonds to build more complex molecular architectures.

Caption: Figure 3: The contribution of each functional group to the compound's overall utility as a scaffold in pharmaceutical research.

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely published, data from closely related analogues like 2-chloro-5-(trifluoromethyl)pyridine and 3-amino-2-chloro-5-(trifluoromethyl)pyridine suggest that compounds in this class should be handled with care.[8] They are generally considered hazardous and may cause skin and eye irritation.[9]

Protocol: Standard Laboratory Handling Procedures

This protocol is a baseline recommendation. ALWAYS consult the specific SDS provided by the supplier before handling this chemical.

-

Personal Protective Equipment (PPE):

-

Ventilation:

-

Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[8] This minimizes the risk of inhaling fine dust or vapors.

-

-

Dispensing and Weighing:

-

As the compound is a solid, carefully dispense it to avoid creating airborne dust. Use a spatula and weigh the material in a tared container inside the fume hood.

-

-

Exposure Controls:

-

Eye Contact: In case of contact, immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[8][10]

-

Skin Contact: If the solid contacts the skin, wash the affected area thoroughly with soap and water. Remove any contaminated clothing.[8][10]

-

Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

-

-

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[10] Keep it away from incompatible materials such as strong oxidizing agents.

-

-

Disposal:

-

Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This should be treated as hazardous chemical waste.[8]

-

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers medicinal chemists a reliable scaffold for innovation. Its combination of a metabolically robust trifluoromethyl group, a synthetically versatile chloro substituent, and a modifiable methanol handle provides a powerful platform for developing next-generation pharmaceuticals. Understanding its core physical, chemical, and safety properties is the first step toward unlocking its full potential in the laboratory.

References

-

(3-Trifluoromethyl-Pyridin-2-Yl) Methanol Hydrochloride - Facom-UFMS. [Link]

-

(5-(Trifluoromethyl)pyridin-2-yl)methanol - PubChem. [Link]

-

3-Chloro-5-(trifluoromethyl)-2-pyridinamine - PubChem. [Link]

- 3-chloro-2-fluoro-5-(trifluoromethyl)

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Chloro-5-(trifluoromethyl)-2-pyridinemethanol [cymitquimica.com]

- 5. This compound [chemicalbook.com]

- 7. [2-Chloro-5-(trifluoromethyl)-3-pyridinyl]methanol | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. (5-(Trifluoromethyl)pyridin-2-yl)methanol | C7H6F3NO | CID 3820787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol is a key building block in the synthesis of a variety of pharmacologically and agrochemically important molecules. The trifluoromethylpyridine motif is a privileged scaffold in modern drug discovery, known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through the reduction of two key intermediates: 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde . The choice between these pathways often depends on the availability of starting materials and the desired scale of the synthesis.

A generalized overview of the synthetic landscape is presented below:

Caption: Generalized synthetic pathways to this compound.

Pathway I: Reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

This is a robust and frequently employed route. The carboxylic acid precursor is a stable, often commercially available solid.[2][3] The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent due to the low electrophilicity of the carboxylate anion formed in situ.

Causality in Reagent Selection:

-

Borane Complexes (e.g., BH₃·THF): These are often the reagents of choice for this transformation.[1][4] Borane is a highly effective and selective reducing agent for carboxylic acids. A key advantage is its ability to reduce carboxylic acids in the presence of other, less reactive functional groups like esters.[5] The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed to yield the primary alcohol.[1]

-

Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent capable of reducing carboxylic acids, LiAlH₄ is less selective than borane and will also reduce a wide range of other functional groups.[6][7] Its high reactivity also necessitates stringent anhydrous conditions and careful handling due to its violent reaction with water.

Experimental Protocol: Reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid with Borane-THF Complex

This protocol is based on established procedures for the reduction of carboxylic acids using borane complexes.[8]

Step 1: Reaction Setup

-

To a dry, argon-purged round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

Step 2: Addition of Reducing Agent

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically a 1 M solution in THF, 1.5-2.0 eq) to the cooled solution of the carboxylic acid via a syringe or dropping funnel over 30-60 minutes. Vigorous gas evolution (hydrogen) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

Step 3: Quenching and Work-up

-

Cool the reaction mixture to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of methanol until gas evolution ceases. This step is crucial for decomposing the excess borane and boron-alkoxide complexes.

-

Remove the solvent under reduced pressure.

-

Add 1 M aqueous HCl to the residue and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Pathway II: Reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde

This pathway offers the advantage of using a milder reducing agent, as aldehydes are more electrophilic than carboxylic acids.

Causality in Reagent Selection:

-

Sodium Borohydride (NaBH₄): This is the most common and convenient reagent for the reduction of aldehydes.[9] It is a mild and selective reducing agent that can be used in protic solvents like methanol or ethanol. It is also significantly safer and easier to handle than LiAlH₄.

Experimental Protocol: Reduction of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde with Sodium Borohydride

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).

-

Cool the solution to 0 °C in an ice-water bath.

Step 2: Addition of Reducing Agent

-

Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution over 15-20 minutes.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC/LC-MS analysis confirms the disappearance of the starting aldehyde.

Step 3: Quenching and Work-up

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

-

The resulting crude this compound can be purified by flash column chromatography as described in Pathway I.

Synthesis of Precursors

A brief overview of the synthesis of the key precursors is provided to give a complete picture of the synthetic route.

Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

This precursor is often synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine. This transformation can be achieved through various methods, including lithiation followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction.

Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde

The aldehyde can be prepared by the oxidation of this compound, or more commonly, by the partial reduction of the corresponding carboxylic acid or its derivatives (e.g., esters or acid chlorides).

Characterization Data

While a specific peer-reviewed publication with the NMR data for the final product was not identified in the search, the expected proton and carbon NMR chemical shifts can be predicted based on analogous structures. The following table summarizes key analytical data for the target molecule and its precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₅ClF₃NO | 211.57 | 1033463-31-8 |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C₇H₃ClF₃NO₂ | 225.55 | 80194-68-9[2] |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxaldehyde | C₇H₃ClF₃NO | 209.56 | 175277-50-6 |

Safety Considerations

-

Borane-THF Complex: Reacts with water to produce flammable hydrogen gas. It is also corrosive and can cause burns. Handle in a well-ventilated fume hood under an inert atmosphere.[8]

-

Sodium Borohydride: While less reactive than borane, it also reacts with water and acids to produce hydrogen gas. Avoid inhalation of dust.[9]

-

Anhydrous Solvents: THF can form explosive peroxides upon prolonged storage and exposure to air. Always use freshly distilled or inhibitor-free anhydrous solvents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing these reactions.

Conclusion

The synthesis of this compound is most effectively achieved through the reduction of its corresponding carboxylic acid or aldehyde. The choice of the specific pathway and reducing agent should be guided by the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule. The protocols outlined in this guide provide a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

- CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)

- A Head-to-Head Comparison of Synthetic Routes for Substituted Pyridinylmethanols - Benchchem. (URL not available)

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL not available)

- Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC - PubMed Central. (URL not available)

- EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1 ...

- INTRODUCTION The reduction of carbonyl groups by various hydride reagents has been extensively investigated.1 Most of the hydrid - Anderson Development Company. (URL not available)

- Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC - NIH. (URL not available)

- Novel and Efficient Procedure for the Preparation of Two Pyridine Dicarboxylic Acid Derivatives - ResearchG

- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl)

-

Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

- Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (URL not available)

-

Organic Chemistry Portal. Borane Reagents. [Link]

- Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5 ...

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL not available)

-

Chemistry LibreTexts. 6.5: Reactions of Carboxylic Acids - An Overview. [Link]

-

Common Organic Chemistry. Acid to Alcohol - Common Conditions. [Link]

-

MDPI. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

- US7414136B2 - Method for producing 3-substituted 2-chloro-5-fluoro-pyridine or its salt. (URL not available)

- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google P

-

ALFA CHEMICAL. Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]

- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google P

- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)

- Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole deriv

- "Synthesis and characterization of 3,5 trifluoromethyl Tpm with a metal" by Emily P. Berkman. (URL not available)

- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | CPHI Online. (URL not available)

- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google P

-

Chemistry LibreTexts. Carboxylic Derivatives - Reduction (Metal Hydride Reduction). [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. [Link]

-

OrgoSolver. Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570 [biosynth.com]

- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]

- 4. Borane Reagents [organic-chemistry.org]

- 5. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. alfa-chemical.com [alfa-chemical.com]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the NMR and Mass Spectrometry of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol, with CAS number 1033463-31-8 and molecular formula C₇H₅ClF₃NO, is a halogenated pyridine derivative.[1][2] Such compounds are of significant interest in medicinal chemistry and agrochemical research due to their unique physicochemical properties imparted by the pyridine ring, the chloro-, and the trifluoromethyl- substituents. These features can influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Therefore, unambiguous structural characterization is a critical step in its synthesis and application.

Predicted Spectroscopic Analysis

Molecular Structure and Atom Numbering

For clarity in the following spectral analysis, the atoms in this compound are numbered as follows:

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methylene protons of the methanol group. The hydroxyl proton may be observable as a broad singlet, depending on the solvent and concentration.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| H6 | 8.5 - 8.7 | Doublet (d) or Singlet (s) | ~2 Hz (if coupled to H4) | The proton at C6 is adjacent to the ring nitrogen, which is strongly deshielding. Its multiplicity will depend on the through-space coupling to H4. |

| H4 | 7.9 - 8.1 | Doublet (d) or Singlet (s) | ~2 Hz (if coupled to H6) | The proton at C4 is deshielded by the adjacent trifluoromethyl group and the ring nitrogen. |

| CH₂ (C7) | 4.8 - 5.0 | Singlet (s) | N/A | The methylene protons are adjacent to the aromatic ring and the hydroxyl group, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with. |

| OH | Variable | Broad Singlet (br s) | N/A | The chemical shift of the hydroxyl proton is highly dependent on solvent, temperature, and concentration due to hydrogen bonding. |

Note: The predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent used. For instance, the aromatic protons of 2-Chloro-5-trifluoromethylpyridine appear at approximately 8.69 ppm, 7.90 ppm, and 7.50 ppm.[2]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, proton-decoupled spectra are typically acquired, resulting in singlets for each unique carbon. The trifluoromethyl group will cause the C(CF₃) signal to appear as a quartet due to coupling with the three fluorine atoms.

| Carbon(s) | Predicted Chemical Shift (ppm) | Justification |

| C2 | 158 - 162 | The carbon bearing the methanol group is expected to be significantly downfield due to its position adjacent to the nitrogen and the substituent. |

| C3 | 130 - 135 | The carbon attached to the chlorine atom will be shifted downfield. |

| C4 | 135 - 140 (quartet) | This carbon is adjacent to the trifluoromethyl group and will show coupling to the fluorine atoms. |

| C5 | 120 - 125 (quartet) | The carbon bearing the trifluoromethyl group will appear as a quartet with a large C-F coupling constant. |

| C6 | 148 - 152 | The carbon adjacent to the nitrogen is expected to be downfield. |

| CH₂ (C7) | 60 - 65 | The methylene carbon is in a typical region for a primary alcohol attached to an aromatic ring. |

| CF₃ | 120 - 125 (quartet) | The trifluoromethyl carbon itself will appear as a quartet with a very large one-bond C-F coupling constant. |

¹⁹F NMR Spectroscopy (Predicted)

The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Justification |

| CF₃ | -60 to -65 | Singlet (s) | The trifluoromethyl group is expected to appear as a singlet in the typical chemical shift range for Ar-CF₃ groups. |

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Electrospray Ionization (ESI-MS):

-

Expected Ion: [M+H]⁺

-

Predicted m/z: 212.0086 (for the most abundant isotopes, ¹²C₇¹H₅³⁵Cl¹⁹F₃¹⁴N¹⁶O)

-

Isotopic Pattern: A characteristic M+2 peak with approximately one-third the intensity of the M peak will be observed due to the presence of the ³⁷Cl isotope.

Electron Impact (EI-MS):

-

Molecular Ion (M⁺˙): m/z 211

-

Key Fragmentation Pathways:

Sources

A Technical Guide to the Safe Handling of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for the chemical compound (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol. As a specialized pyridine derivative, this compound requires careful management in a laboratory setting to mitigate potential risks. This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer and internal institutional safety protocols.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and inform the selection of appropriate safety controls.

| Property | Value | Source |

| CAS Number | 934498-18-7 (alternate: 1033463-31-8) | [1] |

| Molecular Formula | C₇H₅ClF₃NO | [1] |

| Molecular Weight | 211.57 g/mol | [1] |

| Appearance | Data not available; likely a solid | N/A |

| Solubility | Slightly soluble in water (6.6 g/L at 25 °C) | [1] |

| XLogP3-AA | 2.1 | [1] |

Note: The CAS number 1033463-31-8 is also associated with this compound structure.[1]

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is limited, the hazards can be inferred from structurally similar compounds and general principles of chemical safety for halogenated pyridines. The primary routes of potential exposure are inhalation, skin contact, eye contact, and ingestion.

GHS Classification and Statements: Official GHS classification for this specific compound is not widely available in public databases.[1] However, based on related structures like 2-Chloro-5-(trifluoromethyl)pyridine and (5-(Trifluoromethyl)pyridin-2-yl)methanol, a cautious approach is warranted, assuming the following potential hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]

-

Serious Eye Damage/Irritation: May cause serious eye irritation.[2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][4]

The "methanol" functional group itself introduces a significant toxicological concern. Methanol and its metabolites, formaldehyde and formic acid, are toxic.[5] Ingestion, inhalation, or significant dermal absorption can lead to severe metabolic acidosis, central nervous system depression, and ocular toxicity, which can result in permanent blindness.[6][7]

Risk Assessment and Mitigation: A Hierarchy of Controls

A proactive approach to safety involves implementing a hierarchy of controls to minimize exposure. This strategy prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

-

Skin Contact : Immediately remove all contaminated clothing. [8]Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. [2]Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [2]Remove contact lenses if present and easy to do. [8]Seek immediate medical attention.

-

Inhalation : Move the affected person to fresh air at once. [8]If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. [9]Rinse mouth with water. Never give anything by mouth to an unconscious person. [9]Call a poison control center or seek immediate medical attention.

-

Spills : Evacuate non-essential personnel from the area. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. [10]Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. [9]Do not allow the chemical to enter drains or waterways. [10]

Storage and Disposal

Proper storage and disposal are essential for long-term laboratory safety and environmental protection.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. [2]Keep away from heat, sparks, and open flames. [10]Store locked up and segregated from incompatible materials such as strong oxidizing agents. [10]* Disposal : Dispose of waste material in accordance with all applicable federal, state, and local regulations. [11]Chemical waste must be handled by trained personnel and disposed of through an approved hazardous waste management program. Do not dispose of down the drain.

References

-

PubChem. (n.d.). (5-(Trifluoromethyl)pyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Greenbook.net. (2016, January 26). Safety data sheet Trade name: Hay Maker 18-3-4. Retrieved from [Link]

-

Nutrite. (2015, December 7). SAFETY DATA SHEET 18-0-4 25%XCU 0.19% Dimension. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,2-Bis(4-hydroxyphenyl)hexafluoropropane. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Public Health England. (2024, October 11). Methanol: toxicological overview. GOV.UK. Retrieved from [Link]

-

Algahtani, H., et al. (2024). The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. Toxics, 12(12), 924. MDPI. Retrieved from [Link]

-

International Programme on Chemical Safety. (n.d.). METHANOL (PIM 335). INCHEM. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. (5-(Trifluoromethyl)pyridin-2-yl)methanol | C7H6F3NO | CID 3820787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. gov.uk [gov.uk]

- 7. METHANOL (PIM 335) [inchem.org]

- 8. nutrite.com [nutrite.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Purity and Assay of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the purity and assay of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol, a key intermediate in pharmaceutical and agrochemical synthesis. The accurate characterization of this compound is paramount to ensure the quality, safety, and efficacy of the final products. This document moves beyond standard protocols to explain the scientific rationale behind the selection of analytical techniques and the design of robust, self-validating systems for quality control.

Introduction: The Significance of Purity and Assay

This compound is a fluorinated pyridine derivative whose precise molecular structure imparts specific reactivity and biological activity in larger molecules. In the context of drug development and agrochemical research, even minute impurities can have significant consequences, potentially altering pharmacological or toxicological profiles, affecting stability, and impacting manufacturability. Therefore, a rigorous and well-validated analytical framework for determining purity (the identity and quantity of all components) and assay (the amount of the desired compound) is not merely a regulatory requirement but a scientific necessity.

This guide will delve into the core analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing not just the "how" but, more importantly, the "why" behind each methodological choice.

Understanding the Impurity Profile: A Synthesis-Based Approach

A thorough understanding of the synthetic route is the cornerstone of effective impurity profiling. Potential impurities in this compound can be categorized as process-related impurities (starting materials, intermediates, by-products) and degradation products. While a definitive, publicly available synthesis for this specific molecule is not extensively documented, plausible synthetic pathways can be inferred from established organic chemistry principles and related literature. Three potential routes are considered here to illustrate the impurity profiling strategy.

dot

Caption: Plausible synthetic routes to this compound.

Table 1: Potential Process-Related Impurities

| Synthetic Route | Starting Material | Potential Impurities |

| A: Reduction | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | Unreacted starting material, corresponding ester intermediate, over-reduction products. |

| B: Hydrolysis & Reduction | 3-Chloro-5-(trifluoromethyl)-2-cyanopyridine | Unreacted starting material, amide intermediate, products of incomplete hydrolysis. |

| C: Diazotization | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | Unreacted starting material, phenol by-products, other diazonium salt reaction products. |

Chromatographic Methods for Purity Determination

Chromatographic techniques are indispensable for separating and quantifying the main component from its impurities. The choice between HPLC and GC is primarily dictated by the volatility and thermal stability of the analyte and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile and thermally labile compounds. A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of stability.

Rationale for Method Development:

-

Column Selection: A C18 reversed-phase column is a versatile starting point for moderately polar compounds like the target molecule. The choice of particle size (e.g., 5 µm or sub-2 µm) will depend on the desired resolution and analysis time.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the pyridine ring.

-

Detection: A photodiode array (PDA) detector is highly recommended as it provides spectral information that can help in peak identification and purity assessment. A wavelength of around 270 nm is a reasonable starting point for pyridine-containing compounds.

-

Gradient Elution: A gradient elution is often necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities within a reasonable timeframe.

Experimental Protocol: Stability-Indicating RP-HPLC Method

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Orthophosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10-90% B

-

25-30 min: 90% B

-

30-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

dot

Caption: General workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for identifying unknown impurities.

Rationale for Method Development:

-

Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point for separating a range of potential impurities.[1]

-

Injection Mode: Splitless injection is often preferred for trace impurity analysis to maximize sensitivity.

-

Temperature Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) allows for the separation of compounds with a wide range of boiling points.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is the standard method, providing reproducible fragmentation patterns that can be searched against spectral libraries for identification.

Experimental Protocol: GC-MS for Impurity Profiling

-

Instrumentation: GC system coupled to a mass spectrometer.

-

Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 min.

-

Ramp: 10 °C/min to 300 °C.

-

Hold: 5 min at 300 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Forced Degradation Studies: Probing Stability

Forced degradation studies are essential to develop stability-indicating analytical methods and to understand the degradation pathways of the drug substance.[3][4] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during manufacturing and storage.

Table 2: Typical Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24 h | Hydrolysis of the methanol group, potential reactions on the pyridine ring. |

| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24 h | Hydrolysis of the methanol group, potential reactions on the pyridine ring. |

| Oxidative Degradation | 3% H₂O₂, room temperature, 24 h | Oxidation of the methanol group to an aldehyde or carboxylic acid, N-oxidation of the pyridine ring. |

| Thermal Degradation | Solid state, 80 °C, 48 h | General decomposition. |

| Photolytic Degradation | Solution, exposure to UV light (e.g., 254 nm) and visible light | Photochemical reactions leading to various degradation products. |

The samples generated from these studies are then analyzed by the developed HPLC method to assess the separation of the main peak from any degradation products.

Quantitative NMR (qNMR) for Absolute Assay

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct determination of the absolute purity or assay of a substance without the need for a specific reference standard of the same compound.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Rationale for qNMR:

-

Universality: qNMR can be applied to any soluble compound containing NMR-active nuclei.

-

Accuracy and Precision: When performed correctly, qNMR can provide highly accurate and precise results.

-

No Reference Standard of the Analyte Needed: A certified internal standard of a different, well-characterized compound is used for quantification.

Key Considerations for qNMR:

-

Internal Standard Selection: The internal standard should be stable, non-volatile, have a known high purity, and possess signals that do not overlap with the analyte's signals. For this compound in a solvent like DMSO-d₆, maleic acid or 1,4-dinitrobenzene could be suitable choices.[6]

-

Solvent Selection: The solvent must dissolve both the analyte and the internal standard. Deuterated solvents are used to avoid large solvent signals in ¹H NMR.

-

Experimental Parameters: Critical parameters include a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons, a calibrated 90° pulse, and a high signal-to-noise ratio.

Experimental Protocol: ¹H-qNMR for Assay Determination

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a vial.

-

Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

-

-

NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Relaxation Delay (D1): ≥ 5 times the longest T₁ of the protons being quantified. A value of 30-60 seconds is often a safe starting point.

-

Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250 for the signals used for quantification.

-

Spectral Width: Cover the entire proton chemical shift range.

-

-

Data Processing:

-

Apply a small line broadening (e.g., 0.3 Hz).

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate a well-resolved, non-exchangeable proton signal for both the analyte and the internal standard.

-

-

Calculation: The purity of the analyte can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

dot

Caption: Logical workflow for qNMR purity determination.

Data Presentation and Validation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation. The analytical methods themselves must be validated according to ICH guidelines to demonstrate their suitability for their intended purpose.

Table 3: Summary of Analytical Data

| Analytical Technique | Parameter | Result | Specification |

| HPLC Purity | % Area of Main Peak | 99.8% | ≥ 99.0% |

| Individual Impurity | < 0.1% | ≤ 0.15% | |

| Total Impurities | 0.2% | ≤ 0.5% | |

| GC-MS | Volatile Impurities | Not Detected | Report if present |

| qNMR Assay | Purity (w/w %) | 99.5% | 98.0% - 102.0% |

| Water Content (Karl Fischer) | % w/w | 0.1% | ≤ 0.5% |

| Residue on Ignition | % w/w | < 0.1% | ≤ 0.1% |

Conclusion

The determination of purity and assay for this compound requires a multi-faceted analytical approach. By combining chromatographic separation techniques for impurity profiling with a primary method like qNMR for an absolute assay, a comprehensive and robust quality control strategy can be established. A thorough understanding of the synthetic process is critical for identifying potential impurities, and forced degradation studies are essential for developing stability-indicating methods. The implementation of these scientifically sound and well-validated analytical procedures is fundamental to ensuring the quality and consistency of this important chemical intermediate in research and development.

References

-

International Conference on Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. Link

-

MedCrave. Forced degradation studies. J Anal Pharm Res. 2016;3(6):387‒390. Link

-

Google Patents. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. Link

-

Thermo Fisher Scientific. Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Link

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. 2008. Link

-

Coriolis Pharma. Forced Degradation Studies. Link

-

MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. 2021. Link

-

Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. Link

-

ALFA CHEMICAL. Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. 2022. Link

-

Biosynth. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Link

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Link

-

Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. Link

-

Thermo Fisher Scientific. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, 97%. Link

-

Callery, P. S. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Link

-

LGC Standards. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Link

-

International Journal of Pharmaceutical Sciences and Medicine. A New Stability Indicating RP-HPLC Method for the Quantification of Trifluridine Using an Ion Pairing Agent. 2022. Link

-

ChemicalBook. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID. Link

-

Sigma-Aldrich. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine 97%. Link

-

Google Patents. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. Link

-

Sigma-Aldrich. 3-Chloro-5-(trifluoromethyl)picolinic acid. Link

-

Sigma-Aldrich. 3-chloro-5-trifluoromethyl-pyridine- 2-carboxylic acid. Link

-

PubMed. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. 2010. Link

-

Google Patents. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. Link

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. ijrpc.com [ijrpc.com]

- 4. prepchem.com [prepchem.com]

- 5. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid [lgcstandards.com]

- 6. mdpi.com [mdpi.com]

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol suppliers and cost

An In-depth Technical Guide to (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol for Researchers and Drug Development Professionals

Introduction

This compound is a fluorinated pyridine derivative that has emerged as a critical building block in the synthesis of novel therapeutic agents and agrochemicals. Its unique trifluoromethyl group significantly influences its biological activity and stability, making it a valuable intermediate in drug discovery.[1] This guide provides a comprehensive overview of its suppliers, cost, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of approximately 211.57 g/mol .[] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1033463-31-8 | [][3] |

| Molecular Formula | C7H5ClF3NO | [][3] |

| Molecular Weight | 211.57 g/mol | [] |

| Purity | Typically ≥95% - 98% | [][3] |

| Appearance | Solid | [3] |

| Synonyms | [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol, 3-Chloro-2-(hydroxymethyl)-5-(trifluoromethyl)pyridine | [][3] |

Supplier and Cost Analysis

The availability and cost of this compound can vary depending on the supplier, purity, and quantity required. The following tables provide a comparative analysis of suppliers and their pricing.

Reputable Suppliers

| Supplier | Website |

| CymitQuimica | |

| BOC Sciences | |

| Aladdin | |

| BLD Pharm | |

| Matrix Scientific |

Comparative Cost Analysis

| Supplier | Quantity | Price (EUR) |

| CymitQuimica | 100 mg | €26.00 |

| 250 mg | €37.00 | |

| 1 g | €88.00 | |

| 5 g | €242.00 | |

| 10 g | €584.00 |